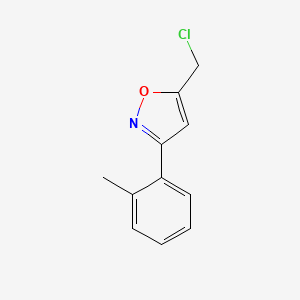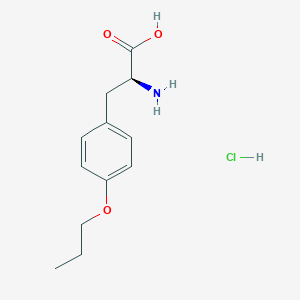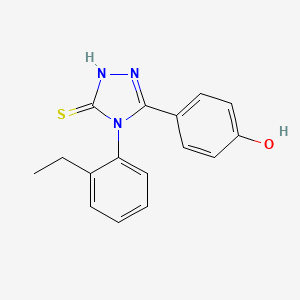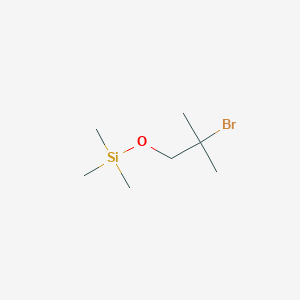
(2-Bromo-2-methylpropoxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-2-methylpropoxy)trimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-methylpropoxy)trimethylsilane typically involves the reaction of 2-bromo-2-methylpropanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-2-methylpropanol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-2-methylpropoxy)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Reduction: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which can replace the bromine atom with an iodine atom.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Reactions: Products include (2-Iodo-2-methylpropoxy)trimethylsilane.
Hydrolysis: Products include 2-bromo-2-methylpropanol.
Reduction: Products depend on the specific reducing agent and conditions used.
Scientific Research Applications
(2-Bromo-2-methylpropoxy)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Materials Science: It can be used in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It can serve as a catalyst or catalyst precursor in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2-Bromo-2-methylpropoxy)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the trimethylsilyl group play key roles in its reactivity. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol.
Comparison with Similar Compounds
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but contains a vinyl group instead of a methyl group.
(2-Bromopropoxy)trimethylsilane: Similar but with a propoxy group instead of a methyl group.
Trimethylsilane: Contains only the trimethylsilyl group without the bromine and methyl groups.
Uniqueness
(2-Bromo-2-methylpropoxy)trimethylsilane is unique due to the presence of both a bromine atom and a trimethylsilyl group, which confer distinct reactivity and chemical properties. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.
Properties
Molecular Formula |
C7H17BrOSi |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2-bromo-2-methylpropoxy)-trimethylsilane |
InChI |
InChI=1S/C7H17BrOSi/c1-7(2,8)6-9-10(3,4)5/h6H2,1-5H3 |
InChI Key |
DGZZBMLPQMAVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B11763571.png)
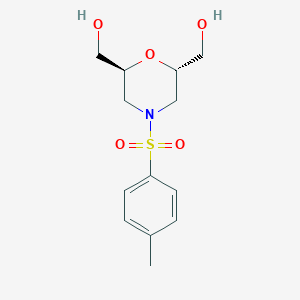
![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

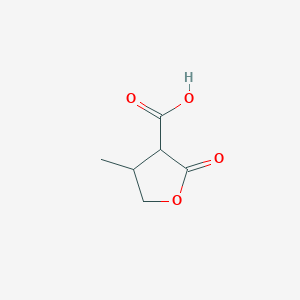

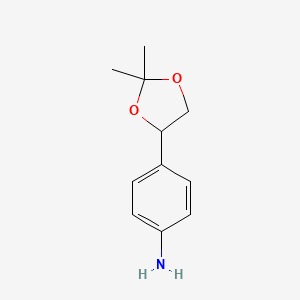

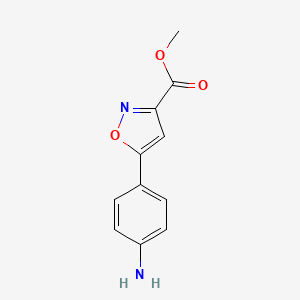
![2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
